molecular formula C14H32OSSn B14713589 2-[(Tributylstannyl)sulfanyl]ethan-1-ol CAS No. 10603-78-8

2-[(Tributylstannyl)sulfanyl]ethan-1-ol

Cat. No.: B14713589
CAS No.: 10603-78-8
M. Wt: 367.2 g/mol
InChI Key: YRPINZSATOBWNS-UHFFFAOYSA-M
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Description

2-[(Tributylstannyl)sulfanyl]ethan-1-ol is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a sulfanyl group, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tributylstannyl)sulfanyl]ethan-1-ol typically involves the reaction of tributylstannyl chloride with 2-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction can be represented as follows:

Bu3SnCl+HSCH2CH2OHBu3SnSCH2CH2OH+HCl\text{Bu}_3\text{SnCl} + \text{HSCH}_2\text{CH}_2\text{OH} \rightarrow \text{Bu}_3\text{SnSCH}_2\text{CH}_2\text{OH} + \text{HCl} Bu3​SnCl+HSCH2​CH2​OH→Bu3​SnSCH2​CH2​OH+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Tributylstannyl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form simpler organotin compounds.

    Substitution: The tin atom can participate in substitution reactions, where the butyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simpler organotin compounds.

    Substitution: Various substituted organotin derivatives.

Scientific Research Applications

2-[(Tributylstannyl)sulfanyl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Tributylstannyl)sulfanyl]ethan-1-ol involves its interaction with various molecular targets. The tin atom can form bonds with nucleophilic centers in biomolecules, leading to potential biological effects. The sulfanyl group can undergo redox reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-sulfanylethyl)sulfanyl]ethan-1-ol
  • Thiodiglycol
  • 2-sulfanyl ethan-1-ol

Uniqueness

2-[(Tributylstannyl)sulfanyl]ethan-1-ol is unique due to the presence of the tributylstannyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where organotin compounds are required.

Properties

CAS No.

10603-78-8

Molecular Formula

C14H32OSSn

Molecular Weight

367.2 g/mol

IUPAC Name

2-tributylstannylsulfanylethanol

InChI

InChI=1S/3C4H9.C2H6OS.Sn/c3*1-3-4-2;3-1-2-4;/h3*1,3-4H2,2H3;3-4H,1-2H2;/q;;;;+1/p-1

InChI Key

YRPINZSATOBWNS-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)SCCO

Origin of Product

United States

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